molecular formula C18H19NO5 B2383570 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide CAS No. 1105208-46-5

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide

Cat. No.: B2383570
CAS No.: 1105208-46-5
M. Wt: 329.352
InChI Key: VLOFVXUVNPTXAO-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide is a synthetic compound featuring a benzodioxole core linked via an ether oxygen to a propanamide chain substituted with a phenoxyethyl group. This structure combines aromatic, ether, and amide functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-13(24-15-7-8-16-17(11-15)23-12-22-16)18(20)19-9-10-21-14-5-3-2-4-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOFVXUVNPTXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC=CC=C1)OC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzo[d][1,3]dioxole with an appropriate halogenated compound to introduce the benzo[d][1,3]dioxol-5-yloxy group. This intermediate is then reacted with 2-phenoxyethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxol-5-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares key structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological relevance.

Structural Features
Compound Name (ID) Core Structure Key Substituents Biological Relevance (if reported)
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide (Target) Propanamide Benzo[d][1,3]dioxol-5-yloxy, 2-phenoxyethyl Not explicitly stated in evidence
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) Acetamide + thiadiazole Benzo[d][1,3]dioxol-5-yloxy, methylthio-thiadiazole Potential antimicrobial/antifungal activity
KCH-1521: N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide Acylurea + indole Benzo[d][1,3]dioxol-5-yloxy, indole-ethylcarbamoyl Talin modulation in endothelial cells
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine (2r) Piperidine Benzo[d][1,3]dioxol-5-yloxymethyl, 4-fluorophenyl Intermediate for (-)-Paroxetine synthesis
Benzimidazole derivatives (4d-f) Benzimidazole Benzo[d][1,3]dioxol-5-yloxy, fluoro, bromo/nitro substituents Anticancer or antimicrobial candidates

Key Observations :

  • The benzodioxole-oxy group is a conserved motif across analogs, suggesting its role in π-π stacking or hydrogen bonding in target interactions.
  • Amide vs. Heterocyclic Cores : The target’s propanamide chain contrasts with thiadiazole (5p) or benzimidazole (4d-f) cores, which may enhance metabolic stability or alter target selectivity .
  • Substituent Effects: Phenoxyethyl (target) vs. indole-ethyl (KCH-1521) or thiadiazole (5p) groups influence solubility and receptor binding. Piperidine derivatives (2r) demonstrate the flexibility of benzodioxole integration into complex scaffolds .

Key Observations :

  • The target compound’s synthesis likely follows standard amidation protocols, whereas benzimidazoles (4d-f) require harsher conditions (120°C, 18 h) .
  • Thiadiazole derivative 5p achieves a high yield (78%) under mild conditions, highlighting efficient coupling strategies .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight Solubility (Predicted) LogP (Estimated)
Target Compound Not reported ~343.35 Moderate (amide + ether) ~2.5
5p 171–172 369.43 Low (thiadiazole) ~3.1
KCH-1521 Not reported ~422.45 Low (acylurea + indole) ~3.8
Benzimidazole 4d 182–183 447.41 Very low (halogenated) ~4.2

Key Observations :

  • The target compound’s phenoxyethyl group may improve solubility compared to halogenated benzimidazoles (4d-f) .

Biological Activity

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzo[d][1,3]dioxole moiety linked to a phenoxyethyl group through a propanamide chain. Its IUPAC name is 2-(1,3-benzodioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide. The molecular formula is C18H19NO5C_{18}H_{19}NO_5, with a molecular weight of approximately 341.35 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Reaction of benzo[d][1,3]dioxole with a halogenated compound.
  • Amidation : The intermediate is then reacted with 2-phenoxyethylamine under controlled conditions to yield the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Biological Activity

The biological activities of this compound have been explored primarily in relation to its anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant cytotoxic effects against various cancer cell lines. A notable study evaluated the anticancer activity of similar derivatives and reported IC50 values that suggest strong antitumor potential:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

The compound was shown to inhibit cell proliferation and induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathways (Bax and Bcl-2 proteins).

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : Binding to specific enzymes or receptors that regulate cell growth and apoptosis.
  • Cell Cycle Arrest : Inducing cell cycle changes that prevent cancer cells from proliferating.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key proteins involved in cancer progression.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cytotoxicity Assessment : In vitro assays on HepG2, HCT116, and MCF7 cell lines demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Molecular Docking Studies : These studies indicated that the compound might effectively bind to EGFR and other targets implicated in tumor growth .

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